molecular formula C19H18N2O3 B2920571 N-(4-(furan-3-yl)benzyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034455-67-7

N-(4-(furan-3-yl)benzyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2920571
CAS No.: 2034455-67-7
M. Wt: 322.364
InChI Key: DVNBRTIMOMWTLQ-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a synthetic small molecule featuring a tetrahydrobenzo[d]isoxazole core fused with a carboxamide group and a 4-(furan-3-yl)benzyl substituent. The furan-3-yl group introduces an oxygen-containing heterocycle, which may enhance solubility and influence pharmacokinetic properties compared to bulkier aromatic substituents.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-19(18-16-3-1-2-4-17(16)24-21-18)20-11-13-5-7-14(8-6-13)15-9-10-23-12-15/h5-10,12H,1-4,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNBRTIMOMWTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCC3=CC=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux or microwave irradiation to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, would be considered to reduce the environmental impact of the production process .

Scientific Research Applications

N-(4-(furan-3-yl)benzyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a chemical compound with the molecular formula C19H18N2O3C_{19}H_{18}N_2O_3 and a molecular weight of 322.4 . It contains a furan ring, a tetrahydrobenzoisoxazole moiety, and a carboxamide group .

Chemical Information

  • CAS Number: 2034455-67-7
  • Molecular Formula: C19H18N2O3C_{19}H_{18}N_2O_3
  • Molecular Weight: 322.4
  • SMILES: O=C(NCc1ccc(-c2ccoc2)cc1)c1noc2c1CCCC2

While specific applications of this compound are not detailed in the provided search results, the search results provide information on related compounds and their applications, which can provide some context.

Related Research and Applications

  • Tetrahydrobenzo[b]thiophene derivatives: These derivatives are related to the tetrahydrobenzoisoxazole found in the target compound. They have applications in the treatment of mycobacteria-induced infections, including tuberculosis, leprosy, and mycobacteria-induced meningitis . These compounds can be effective against Mycobacterium tuberculosis, M. bovis, M. africanum, and M. leprae . Pharmaceutical compositions containing these derivatives can be prepared for oral application in forms like pills, tablets, and capsules .
  • Furans and Thiophenes: Furans, like the furan moiety in the title compound, are key building blocks in medicinal chemistry .
  • Indane-1,3-dione derivatives: Indane-1,3-dione derivatives have diverse applications in biosensing, bioactivity, bioimaging, and electronics . They have been studied for their antitumor, antibacterial, and anti-inflammatory activities .
  • PPAR Ligands: Research has explored heterocyclic Peroxisome Proliferator-Activated Receptor (PPAR) ligands for potential therapeutic applications . Furan derivatives have demonstrated activity as PPAR ligands .
  • Thiazolidinediones: These compounds are being researched as potential dual PPAR-γ/FFAR1 agonists, showing anti-hyperglycemic activities .
  • Thiophenes: Thiophene derivatives exhibit antibacterial activity .
  • Benzimidazoles: Benzimidazole salts have shown anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several pharmacologically active tetrahydrobenzoisoxazole derivatives and related heterocycles. Key comparisons include:

2.1.1 EF1502 (N-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-hydroxy-4-(methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol)
  • Core Structure: Tetrahydrobenzo[d]isoxazole with hydroxyl and methylamino substituents.
  • Key Differences : EF1502 lacks the carboxamide group but includes a bis-thienyl substituent, enhancing lipophilicity and CNS penetration.
  • Activity : Broad-spectrum anticonvulsant via dual inhibition of GABA transporters GAT1 and GAT2 .
2.1.2 Compound 6 (5-(tert-butyl)-N-(1-(naphthalen-2-ylmethyl)-1H-pyrazol-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide)
  • Core Structure : Identical tetrahydrobenzoisoxazole carboxamide scaffold.
  • Key Differences : Substituents include a tert-butyl group and naphthylmethyl-pyrazole, increasing steric bulk and hydrophobicity.
  • Activity : Potent inhibitor of Mycobacterium tuberculosis pantothenate synthetase (IC50 = 90 nM) .
2.1.3 I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate)
  • Core Structure: Ethyl benzoate with a methylisoxazole-phenethylamino side chain.
  • Key Differences: The ester group and phenethylamino linkage contrast with the carboxamide and benzyl substituents in the target compound.
  • Activity: Not explicitly reported, but isoxazole-containing analogs often target enzymes or receptors via heterocyclic interactions .

Physicochemical and Pharmacokinetic Properties

Property Target Compound EF1502 Compound 6 I-6273
Molecular Weight ~380 g/mol (estimated) ~450 g/mol ~460 g/mol ~350 g/mol
LogP ~3.5 (moderate lipophilicity) ~4.2 (high lipophilicity) ~5.0 (very lipophilic) ~2.8 (moderate lipophilicity)
Key Substituents Furan-3-yl benzyl Bis-thienyl, hydroxyl Naphthylmethyl, tert-butyl Methylisoxazole, phenethyl
Solubility Moderate (polar furan) Low (thienyl groups) Very low (bulky substituents) High (ester group)

Biological Activity

N-(4-(furan-3-yl)benzyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15_{15}H15_{15}N3_{3}O2_{2}
  • Molecular Weight : 269.30 g/mol
  • CAS Number : 2034455-67-7

Research indicates that compounds similar to this compound interact with various biological targets, including:

  • Apoptosis Induction : Studies have shown that isoxazole derivatives can induce apoptosis in cancer cells by modulating the expression of key proteins such as Bcl-2 and Bax. For instance, certain isoxazoles decreased Bcl-2 expression while increasing p21WAF1^WAF-1, leading to cell cycle arrest and apoptosis .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been identified as a selective inhibitor of sphingomyelin synthase 2 (SMS2), which is implicated in chronic inflammation-related diseases .

Cytotoxicity

A study evaluated the cytotoxic effects of various isoxazole derivatives against human leukemia cell lines. The results indicated significant cytotoxicity at concentrations ranging from 86 to 755 μM. The most potent compounds showed IC50_{50} values that suggest strong potential for further development as anticancer agents .

Antiproliferative Activity

The antiproliferative effects of related compounds were assessed using the sulforhodamine B assay against breast cancer cell lines (MCF-7). Compounds displayed moderate to high antiproliferative activity with IC50_{50} values ranging from 14.2 to 41.7 µM .

Case Studies

  • Case Study on Sphingomyelin Synthase Inhibition :
    • Objective : To evaluate the effect of this compound on SMS2.
    • Findings : The compound demonstrated significant inhibition of SMS2 activity, suggesting its therapeutic potential in treating conditions like atherosclerosis and insulin resistance .
  • Anticancer Activity Assessment :
    • Objective : To determine the anticancer properties in vitro.
    • Results : The compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

Data Summary Table

Biological ActivityAssay MethodCell Line/TargetIC50_{50} (µM)
CytotoxicityMTT AssayHL-60 (leukemia)86 - 755
Antiproliferative ActivitySulforhodamine B AssayMCF-7 (breast cancer)14.2 - 41.7
Enzyme InhibitionEnzyme Activity AssaySphingomyelin SynthaseSignificant

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